Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate
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Overview
Description
Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[34]octane-6-carboxylate is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom, which in this case is a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the isopropylsulfonyl group: This step often involves sulfonylation using reagents such as isopropylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
- Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
Uniqueness
Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate is unique due to the presence of the isopropylsulfonyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C17H24N2O4S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
benzyl 2-propan-2-ylsulfonyl-2,7-diazaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C17H24N2O4S/c1-14(2)24(21,22)19-12-17(13-19)8-9-18(11-17)16(20)23-10-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |
InChI Key |
CLDGGDJQSVDZMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1CC2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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